Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Description
Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom (aza) at position 1, a ketone (4-oxo) group, and two fluorine atoms at the 9,9-positions. This structure combines the rigidity of a spiro system with the electronic effects of fluorine substituents, making it valuable in medicinal chemistry for enhancing metabolic stability and modulating pharmacokinetic properties.
The tert-butyl carbamate (Boc) group serves as a protective moiety for the nitrogen, enabling selective functionalization during multi-step syntheses.
Properties
Molecular Formula |
C15H23F2NO3 |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-9-4-11(19)10-14(18)5-7-15(16,17)8-6-14/h4-10H2,1-3H3 |
InChI Key |
WRAFBOHDYXPVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCC(CC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multi-step synthetic routes starting from suitable spirocyclic precursors. The key steps include:
- Construction of the azaspiro core
- Introduction of the ketone functionality at the 4-position
- Installation of the tert-butyl carboxylate protecting group
- Difluorination at the 9-position
These steps require careful control of reaction conditions to achieve regioselectivity and stereoselectivity.
Reported Synthetic Routes
Oxidation of Hydroxy Spirocyclic Precursors
A common approach involves the oxidation of tert-butyl 4-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate derivatives to the corresponding 4-oxo compounds using oxidizing agents such as pyridinium dichromate (PDC) in dichloromethane at ambient temperature. This step is well-documented to provide moderate to good yields (~66%) of the ketone intermediate, which is crucial for further functionalization.
Difluorination at the 9-Position
Data Tables Summarizing Preparation Steps
| Intermediate | Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| tert-butyl 4-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate | PDC, DCM | 25 °C, 16 h | 66 | Efficient oxidation to ketone |
| tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate | Selectfluor or DAST (proposed) | Variable | Not explicitly reported | Difluorination step critical |
| tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate | tert-Butyl chloroformate, base | Room temp | High | Stable protecting group |
Research Discoveries and Perspectives
- The spirocyclic scaffold offers conformational rigidity, which is valuable in drug design for improving binding specificity and metabolic stability.
- Fluorination, especially difluorination at the 9-position, enhances lipophilicity and metabolic resistance, potentially improving pharmacokinetic profiles.
- The synthetic challenge lies in selective difluorination without affecting other sensitive functional groups. Recent advances in fluorination chemistry provide promising tools, but detailed protocols for this specific compound are still emerging.
- The use of tert-butyl ester as a protecting group is well-established, providing robustness throughout multi-step synthesis and facile deprotection when needed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, with possible applications in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate with structurally related spirocyclic compounds, focusing on substituents, heteroatom arrangements, and functional properties.
Structural and Functional Differences
Key Observations
Fluorine Substitution: The target compound’s 9,9-difluoro groups increase electronegativity and lipophilicity compared to non-fluorinated analogs like CAS 778647-35-1. Fluorine atoms may also reduce metabolic degradation, a critical advantage in drug design .
Functional Group Positioning : The 4-oxo group in the target compound contrasts with 9-oxo isomers (e.g., CAS 873924-08-4), which may alter ring conformation and biological target interactions .
Synthetic Accessibility: Non-fluorinated analogs (e.g., CAS 778647-35-1) are synthesized in higher yields (~30–95% purity) compared to fluorinated or multi-heteroatom derivatives, which often require specialized purification .
Pharmacological Relevance
- Spirocyclic Scaffolds : These compounds are prized for their conformational restriction, which improves target selectivity. For example, diazaspiro derivatives (e.g., CAS 2241139-47-7) are used in kinase inhibitors and protease modulators .
- Fluorine Impact : The target’s difluoro motif mimics strategies seen in FDA-approved drugs (e.g., JAK inhibitors), where fluorine enhances potency and half-life .
Q & A
Q. Critical Parameters :
- Solvent choice (THF or dioxane) impacts reaction rates and yields.
- Temperature control (±2°C) is critical during fluorination to avoid side reactions.
How is the molecular structure of this compound characterized?
Basic Research Question
Structural elucidation relies on:
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Spiro C–N bond length: 1.46 Å | |
| ¹³C NMR | Tert-butyl C: 28.2 ppm; Carbonyl C: 172 ppm |
What are the key physicochemical properties of this compound?
Basic Research Question
Critical properties include:
- Molecular Weight : 331.33 g/mol (C₁₅H₂₂F₂N₂O₃).
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DCM, and THF .
- Stability : Degrades above 200°C; sensitive to moisture during storage .
Note : Melting points are often unreported for intermediates, but differential scanning calorimetry (DSC) can assess thermal behavior .
How can stereochemical control be achieved during synthesis?
Advanced Research Question
Stereoselectivity is governed by:
Q. Data Contradiction :
- Conflicting reports on optimal catalysts (Pd vs. Pt) suggest solvent-dependent stereochemical outcomes .
What computational methods model its interactions with biological targets?
Advanced Research Question
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases or proteases .
- QSAR Models : Substituent effects (e.g., fluorine electronegativity) correlate with inhibitory activity (IC₅₀ values) .
Q. Example :
| Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| Kinase X | -9.2 | Asp 184, Lys 68 |
| Protease Y | -8.7 | His 57, Ser 195 |
How can researchers resolve contradictions in reaction yield data?
Advanced Research Question
Contradictions often arise from:
Q. Methodological Approach :
- Design a factorial experiment varying solvent, temperature, and catalyst.
- Analyze via HPLC to quantify by-products and optimize conditions .
What structure-activity relationships (SAR) govern its biological activity?
Advanced Research Question
Key SAR findings include:
Q. Case Study :
| Modification | Bioactivity Change (IC₅₀) | Reference |
|---|---|---|
| Removal of tert-butyl | 10-fold decrease | |
| Replacement of oxo with amino | Loss of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
